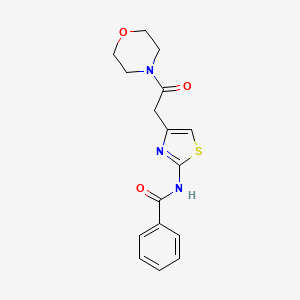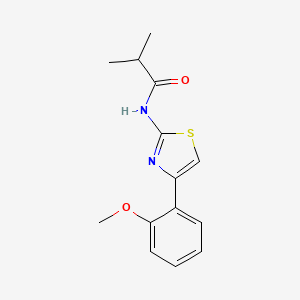![molecular formula C25H27N7O2 B2533271 2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide CAS No. 1251678-60-0](/img/structure/B2533271.png)
2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide is a useful research compound. Its molecular formula is C25H27N7O2 and its molecular weight is 457.538. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Water Treatment Technologies
Research into novel sulfonated thin-film composite nanofiltration membranes has demonstrated significant advancements in water treatment technologies. The study by Liu et al. (2012) introduced sulfonated aromatic diamine monomers to prepare thin-film composite nanofiltration membranes, enhancing water flux by improving surface hydrophilicity without compromising dye rejection. This innovation presents a promising approach to treating dye solutions in water, highlighting the importance of sulfonated compounds in environmental applications (Liu et al., 2012).
Advanced Polymer Materials
The synthesis of novel side-chain-sulfonated polyimides, as explored by Chen et al. (2006), showcases the compound's utility in creating materials with unique properties, such as high solubility in aprotic solvents and high thermal stability. These materials exhibit anisotropic membrane swelling and high proton conductivity, making them suitable for various technological applications, including as components in fuel cells and other energy-related devices (Chen et al., 2006).
Drug Metabolism and Biocatalysis
A specific application in the field of drug metabolism was investigated by Zmijewski et al. (2006), who demonstrated the use of a microbial-based surrogate biocatalytic system to produce mammalian metabolites of a biaryl-bis-sulfonamide compound. This research highlights the potential of using microbial systems to study drug metabolism, offering a novel approach to understanding how drugs are processed in the body (Zmijewski et al., 2006).
Environmental Microbial Degradation
The novel microbial strategy for eliminating sulfonamide antibiotics from the environment was detailed by Ricken et al. (2013), focusing on the degradation of sulfamethoxazole by Microbacterium sp. strain BR1 through ipso-hydroxylation followed by fragmentation. This study underscores the environmental impact of sulfonamides and the potential for microbial processes to mitigate this impact, presenting an innovative approach to addressing antibiotic resistance proliferation (Ricken et al., 2013).
Fuel Cell Applications
The development of sulfonated polyimide copolymers for proton-exchange-membrane fuel cells is another significant area of application. Einsla et al. (2004) synthesized a series of sulfonated naphthalene dianhydride-based polyimide copolymers, demonstrating their potential in fuel cell applications due to their excellent proton conductivity and water stability. This research contributes to the ongoing development of more efficient and durable materials for energy conversion technologies (Einsla et al., 2004).
Future Directions
The unique structure of “2-{3-[(methylsulfonyl)amino]phenoxy}-N-propylnicotinamide” offers countless avenues for exploration and innovation in various fields. This compound could potentially be used in the development of new pharmaceuticals or to improve the processes by which existing pharmaceuticals are made .
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-oxo-8-(4-phenylpiperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-2-19-7-6-8-20(17-19)27-22(33)18-32-25(34)31-12-11-26-23(24(31)28-32)30-15-13-29(14-16-30)21-9-4-3-5-10-21/h3-12,17H,2,13-16,18H2,1H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFCUBCAWZKQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2533188.png)
![N-(2-methoxyphenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2533189.png)


![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2533193.png)
![2-(2-chloro-4-fluorobenzyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2533197.png)

![ethyl 3-carbamoyl-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2533200.png)
![(E)-2-Methyl-3-[3-(trifluoromethyl)phenyl]prop-2-enal](/img/structure/B2533201.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2533204.png)
![7-Fluoro-4-(1,2,5-thiadiazol-3-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2533205.png)

![N-(4-isopropylphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2533209.png)
